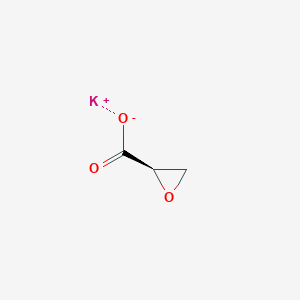

potassium (R)-oxirane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635764 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82044-23-3 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (R)-oxirane-2-carboxylate: Properties, Synthesis, and Applications

Abstract

Potassium (R)-oxirane-2-carboxylate, a chiral building block of significant scientific and industrial interest, serves as a cornerstone in the stereoselective synthesis of numerous pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, encompassing its physicochemical characteristics, spectroscopic signature, and crystallographic nature. Detailed methodologies for its synthesis, with a focus on achieving high enantiomeric purity, are presented, alongside robust analytical techniques for its characterization. The guide further explores the rich reactivity of this versatile intermediate, particularly the nucleophilic ring-opening of the strained epoxide ring, a key transformation in the construction of complex molecular architectures. Finally, its critical applications in drug development are highlighted with specific examples, underscoring its importance to researchers, scientists, and professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of a Chiral Epoxide

This compound, also known as potassium (R)-glycidate, is the potassium salt of (R)-oxirane-2-carboxylic acid. Its molecular structure is distinguished by a strained three-membered epoxide ring directly attached to a carboxylate group. This unique combination of a highly reactive electrophilic epoxide and a nucleophilic carboxylate within a compact, chiral framework underpins its utility as a versatile synthetic intermediate. The defined stereochemistry at the C2 position is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often contingent on its specific three-dimensional arrangement. This guide aims to provide a holistic and in-depth understanding of this key chiral synthon, moving beyond basic data to offer practical insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its handling, analysis, and application in synthesis.

General Properties

The core identifying and physical properties of this compound are summarized in the table below. It is crucial to note the distinct CAS number for the (R)-enantiomer, which is critical for procurement and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃KO₃ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| IUPAC Name | potassium (2R)-oxirane-2-carboxylate | [1] |

| Synonyms | Potassium (R)-glycidate, (R)-Oxiranecarboxylic acid potassium salt | [1] |

| CAS Number | 82044-23-3 | [1][2][3][4] |

| Appearance | Solid | |

| Storage Conditions | Store at -20°C under an inert atmosphere. Moisture sensitive. | [3] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for the potassium salt is not readily found, data from closely related compounds and general spectroscopic principles allow for an accurate prediction of its spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the protons on the oxirane ring. Due to the ring strain and the chirality of the molecule, these protons are diastereotopic and will exhibit complex splitting patterns (doublets of doublets). The methine proton at the C2 position, being adjacent to the electron-withdrawing carboxylate group, would appear at a lower field compared to the two methylene protons at the C3 position.

-

¹³C NMR: Three distinct signals are anticipated. The carboxylate carbon (C=O) will have the largest chemical shift, typically in the range of 170-180 ppm. The two carbons of the oxirane ring (C2 and C3) are expected to resonate in the characteristic epoxide region of 40-60 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the carboxylate group. A strong, broad absorption band is expected in the region of 1610-1550 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate (COO⁻). A weaker, sharp band between 1420-1300 cm⁻¹ will be indicative of the symmetric stretch. The presence of the epoxide ring will be evidenced by C-O stretching vibrations, typically appearing in the fingerprint region.

-

Mass Spectrometry (MS): Analysis of the potassium salt by mass spectrometry would likely involve electrospray ionization (ESI). In negative ion mode, the spectrum would show the deprotonated (R)-oxirane-2-carboxylic acid with an m/z corresponding to the molecular weight of the acid (87.01 g/mol ). In positive ion mode, adducts with potassium or other cations may be observed.

Crystallographic Data

Detailed crystallographic data for this compound, such as its crystal system and space group, are not widely available in the public domain. The crystallization of chiral salts can lead to the formation of enantiopure crystals, which are essential for determining the absolute stereochemistry via anomalous X-ray diffraction.[5][6] The solid-state packing and intermolecular interactions, particularly the coordination of the potassium ion with the carboxylate and potentially the epoxide oxygen, would significantly influence its physical properties, including solubility and stability.

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a critical process, with several strategies developed to achieve high optical purity. The general approach involves the synthesis of the corresponding ester, followed by saponification to yield the potassium salt.

Asymmetric Epoxidation

A highly effective method for establishing the chiral center is the asymmetric epoxidation of an α,β-unsaturated ester, such as methyl acrylate. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, is a powerful tool for this transformation, enabling the formation of the desired (R)-epoxide with high enantioselectivity.[7]

}

Chiral Pool Synthesis

Another approach involves starting from a readily available chiral precursor, such as (R)-glycidol. Oxidation of the primary alcohol in (R)-glycidol to a carboxylic acid, followed by salt formation with potassium hydroxide, provides a direct route to the target molecule. Careful selection of the oxidizing agent is crucial to avoid unwanted side reactions, such as the opening of the epoxide ring.

}

Experimental Protocol: Saponification of (R)-Methyl oxirane-2-carboxylate

This protocol outlines the final step in the synthesis, the conversion of the methyl ester to the potassium salt.

-

Dissolution: Dissolve (R)-Methyl oxirane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water at 0 °C.

-

Base Addition: Slowly add a stoichiometric amount (1.0 eq) of an aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at 0 °C to minimize epoxide ring-opening.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Upon completion, carefully remove the organic solvent under reduced pressure. The resulting aqueous solution contains the potassium salt.

-

Isolation: The potassium salt can be isolated by lyophilization or by precipitation through the addition of a non-polar solvent. The solid product should be dried under vacuum.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the epoxide ring towards nucleophilic attack. This ring-opening reaction is a powerful tool for introducing a variety of functional groups with concomitant formation of a β-hydroxy acid derivative.

Nucleophilic Ring-Opening

The epoxide ring can be opened by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. The reaction is typically regioselective, with the nucleophile attacking the less substituted carbon (C3) of the epoxide, which is consistent with an SN2-type mechanism.[8] The presence of the adjacent carboxylate group can influence the reaction rate and regioselectivity. In acidic conditions, protonation of the epoxide oxygen activates the ring, facilitating attack by weaker nucleophiles.

}

The stereochemistry of the reaction is also well-defined. The SN2 attack results in an inversion of configuration at the center of attack (C3), leading to the formation of a stereochemically defined product. This predictable stereochemical outcome is a key advantage in asymmetric synthesis.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For the analysis of glycidate derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have proven to be highly effective.[9]

Illustrative Chiral HPLC Method Development:

-

Column: A cellulose-based CSP, such as Chiralcel OD-H, is a good starting point.[9]

-

Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly used, as the carboxylate group provides a chromophore.

}

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of glycidic acid and its esters, GC-MS is a powerful technique, often requiring derivatization to increase volatility.[10][11][12][13][14] While direct analysis of the potassium salt is not feasible, conversion to a volatile ester followed by GC-MS analysis can provide information on purity and identify any potential impurities.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce a stereocenter with a hydroxyl group and a carboxylic acid (or a derivative thereof) makes it particularly valuable.

Synthesis of β-Blockers

A significant use of chiral glycidyl derivatives is in the synthesis of β-adrenergic blocking agents (β-blockers), which are used to treat various cardiovascular conditions. The stereochemistry of the β-amino alcohol moiety in these drugs is crucial for their pharmacological activity.

Precursor for Enzyme Inhibitors

The epoxide ring can be opened by various nucleophiles to generate intermediates for the synthesis of enzyme inhibitors. The resulting β-hydroxy acid scaffold is a common feature in many biologically active molecules.

Potential Role in the Synthesis of Darunavir

While not explicitly detailed in readily available literature, the structure of this compound makes it a plausible precursor to key chiral intermediates in the synthesis of HIV protease inhibitors like Darunavir. The stereospecific opening of the epoxide ring can be envisioned as a key step in constructing the complex chiral backbone of such drugs.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazard Statements: It may cause respiratory irritation, skin irritation, and serious eye irritation.[15] It is also harmful if swallowed.[16]

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. It is moisture-sensitive.[3]

Conclusion

This compound stands out as a chiral building block of immense value in modern organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a reactive epoxide and a carboxylate group on a stereochemically defined scaffold provides a reliable and versatile platform for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, reactivity, and analytical methods, as detailed in this guide, is essential for harnessing its full potential in the development of new and improved therapeutic agents. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound is set to increase, driving further innovation in its synthesis and application.

References

- U.S.

- Rutter, P. (2014). Improved GC-MS Procedure for Simultaneous Measurement of Ethylene Glycol and Glycolic Acid. Clinical Chemistry, 60(8), 1119-1120.

- European Patent EP0440723B1, "Process for preparing optically active glycid

- Kuhar, F., Šmid, A., & Grob, K. (2017). Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs). Food Chemistry, 234, 1-8.

- van der Boom, M. E., & Lahav, M. (2020). Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels.

- Sáez, A., Ríos, A., & Valcárcel, M. (2006). Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry.

- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances, ESI.

- Darzens Glycidic Ester Synthesis. (2020, January 1). [Video]. YouTube.

- BenchChem. (2025).

- Darzens reaction. (2023, November 29). In Wikipedia.

- Shimadzu. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13.

- MetBioNet. (n.d.).

- IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 45-51.

- Mat Shukri, S. N., & Abdul Wahab, R. (2022). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Chemistry, 24(2), 112-121.

-

PubChem. (n.d.). Potassium oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000139).

- Maxwell, D. M., & Brecht, K. M. (1995). Inhibition of chicken liver carboxylesterase by activated carbonyls and carbonyl hydrates. Chemical Research in Toxicology, 8(5), 715-722.

- Kannappan, V. (2022, November 3).

- Pepi, F., & de Petris, G. (2022). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 122(9), 7841-7897.

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.

- BOC Sciences. (n.d.).

- Flack, H. D. (2003). Chiral and Achiral Crystal Structures. Helvetica Chimica Acta, 86(4), 905-921.

- Li, Y., et al. (2022). Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems. Analytical Chemistry, 94(35), 12053-12061.

- Apollo Scientific. (2023, July 11).

- AiFChem. (n.d.). 82044-23-3 | Potassium (R)

- CHIRALEN. (n.d.). Potassium (R)

-

PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Rabbani, N., & Thornalley, P. J. (2015). Mass spectrometric determination of early and advanced glycation in biology. Amino Acids, 47(7), 1339-1352.

- Wdowik, U. D. (2021). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. Symmetry, 13(10), 1867.

- Flack, H. D. (2003). Chiral and Achiral Crystal Structures. Helvetica Chimica Acta, 86(4), 905-921.

- Kamerling, J. P., Vliegenthart, J. F. G., & Vink, J. (1975). Mass spectrometry of carbohydrates. Biochemical Society Transactions, 3(4), 461-464.

- Sahoo, S. K., et al. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarens with Minimal Hydrogen Surrogate. The Journal of Organic Chemistry, 88(24), 17565-17576.

- Kuleshova, L. N., & Zorky, P. M. (2000). Chiral Resolution via Cocrystallization with Inorganic Salts. Crystal Growth & Design, 1(1), 103-110.

- Zagidullin, A. A., et al. (2019). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. Beilstein Journal of Organic Chemistry, 15, 2366-2374.

- ChemicalBook. (n.d.). Glycolic acid(79-14-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-NITROBENZOIC ACID POTASSIUM SALT(15922-01-7) 1H NMR spectrum.

- Cherevan, A. S., et al. (2017). Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. Journal of Physical Organic Chemistry, 30(11), e3708.

- Wadkins, R. M., et al. (2001). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. Molecular Pharmacology, 59(5), 1097-1104.

- Yudin, A. K., & Caiazzo, A. (2008). Synthesis of Epoxides. In Science of Synthesis (Vol. 37, pp. 199-433). Thieme.

Sources

- 1. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Oxirane-2-carboxylate (potassium) | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chiralen.com [chiralen.com]

- 5. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. metbio.net [metbio.net]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119) [hmdb.ca]

- 16. Potassium oxirane-2-carboxylate | C3H3KO3 | CID 23708733 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Glycidic Acid Potassium Salt: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-glycidic acid and its salts are invaluable chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their importance lies in the stereospecific introduction of an epoxide functionality, which can be further manipulated to create complex molecular architectures with precise stereochemistry. This guide provides an in-depth exploration of the discovery and synthesis of (R)-glycidic acid potassium salt, offering insights into the historical context, key synthetic advancements, detailed experimental protocols, and the underlying principles that guide these methodologies.

PART 1: The Genesis of Chiral Epoxides and the Emergence of (R)-Glycidic Acid

The story of (R)-glycidic acid is intrinsically linked to the broader history of epoxide synthesis and the quest for enantioselective control. Early methods for the synthesis of glycidic esters, such as the Darzens condensation first reported in 1904, provided access to racemic α,β-epoxy esters.[1] However, the ability to selectively synthesize a single enantiomer of a chiral molecule remained a significant challenge for chemists for many decades.

A paradigm shift occurred in 1980 with the groundbreaking work of K. Barry Sharpless and Tsutomu Katsuki on the asymmetric epoxidation of allylic alcohols.[2][3] This Nobel Prize-winning methodology provided a highly predictable and efficient route to chiral 2,3-epoxyalcohols, including (R)-glycidol, the direct precursor to (R)-glycidic acid.[4] This discovery opened the door for the practical and large-scale synthesis of enantiomerically pure epoxides, fundamentally transforming the landscape of asymmetric synthesis.

PART 2: Strategic Approaches to the Synthesis of (R)-Glycidic Acid Potassium Salt

The synthesis of (R)-glycidic acid potassium salt can be broadly categorized into two main strategies: the asymmetric epoxidation of a prochiral substrate and the resolution of a racemic mixture. More recently, biocatalytic methods have also emerged as powerful alternatives.

Methodology 1: Asymmetric Epoxidation of Allyl Alcohol (The Sharpless-Katsuki Approach)

This is arguably the most prominent and widely used method for accessing (R)-glycidol, the immediate precursor to (R)-glycidic acid. The Sharpless-Katsuki asymmetric epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester, typically diethyl tartrate (DET), and an oxidant, tert-butyl hydroperoxide (TBHP).[3][5] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation with high predictability.

Causality Behind Experimental Choices:

-

Allylic Alcohol Substrate: The hydroxyl group of the allyl alcohol is crucial as it coordinates to the titanium center, directing the epoxidation to the double bond and controlling the stereochemistry.

-

Titanium Tetraisopropoxide: This acts as a Lewis acid, activating the TBHP and creating a chiral catalytic complex with the diethyl tartrate.

-

Diethyl Tartrate (DET): The chiral ligand that establishes the asymmetric environment around the titanium center. The use of L-(+)-DET directs the epoxidation to one face of the double bond to produce (S)-glycidol, while D-(-)-DET directs it to the opposite face to yield (R)-glycidol.

-

tert-Butyl Hydroperoxide (TBHP): The oxygen source for the epoxidation.

-

Molecular Sieves: Often added to the reaction mixture to remove water, which can deactivate the catalyst.[3]

Workflow Diagram:

Caption: Synthetic pathway to (R)-glycidic acid potassium salt via Sharpless epoxidation.

Experimental Protocol: Two-Step Synthesis from (R)-Glycidol

Step 1: Oxidation of (R)-Glycidol to (R)-Glycidic Acid

While various oxidizing agents can be employed, a biocatalytic approach using Acetobacter pasteurianus offers a mild and selective method.[6] This bacterium preferentially oxidizes the primary alcohol of glycidol to the corresponding carboxylic acid.

-

Culture Preparation: Cultivate Acetobacter pasteurianus in a suitable medium until a desired cell density is reached.

-

Bioconversion: Prepare a buffered solution containing the resting cells of A. pasteurianus. Add (R)-glycidol to the cell suspension. The concentration of glycidol should be monitored as high concentrations can lead to substrate inhibition.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to follow the disappearance of (R)-glycidol and the formation of (R)-glycidic acid.

-

Workup: Once the reaction is complete, remove the cells by centrifugation or filtration. The aqueous solution containing (R)-glycidic acid can be used directly in the next step or purified further if necessary.

Step 2: Formation of the Potassium Salt

-

Neutralization: To the aqueous solution of (R)-glycidic acid, add a stoichiometric amount of potassium hydroxide (KOH) solution dropwise while monitoring the pH to reach neutrality.

-

Isolation: The resulting solution of (R)-glycidic acid potassium salt can be concentrated under reduced pressure to yield the solid salt. Lyophilization is also an effective method for obtaining a pure, solid product.

Methodology 2: Synthesis from a Chiral Pool Precursor (L-Serine)

An elegant and efficient route to (R)-glycidic acid potassium salt utilizes the readily available and inexpensive chiral starting material, L-serine. This method, detailed in Organic Syntheses, involves the conversion of the amino and carboxyl groups of L-serine to the desired epoxide functionality with inversion of stereochemistry.[3]

Causality Behind Experimental Choices:

-

L-Serine as Chiral Pool: L-serine provides a cost-effective starting material with a defined stereocenter.

-

Diazotization: The reaction of L-serine with sodium nitrite and hydrobromic acid converts the primary amine to a bromide with retention of configuration, forming (S)-2-bromo-3-hydroxypropanoic acid.

-

Esterification: The carboxylic acid is then esterified to prevent its interference in the subsequent epoxide formation step.

-

Epoxide Formation: Treatment with a base, such as sodium hydroxide, induces an intramolecular Williamson ether synthesis. The alkoxide formed from the hydroxyl group displaces the bromide, leading to the formation of the epoxide ring with inversion of stereochemistry at the carbon bearing the bromine. This results in the (R)-glycidic acid ester.

-

Saponification: The ester is then saponified using potassium hydroxide to yield the desired (R)-glycidic acid potassium salt.

Workflow Diagram:

Caption: Synthesis of (R)-glycidic acid potassium salt from L-serine.

Experimental Protocol: Synthesis from L-Serine

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Step 1: (S)-2-Bromo-3-hydroxypropanoic Acid

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve L-serine in aqueous hydrobromic acid.

-

Diazotization: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C.

-

Extraction: After the addition is complete, allow the reaction to warm to room temperature and then extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extracts and concentrate under reduced pressure to obtain the crude bromo acid.

Step 2: (R)-Glycidic Acid Potassium Salt

-

Esterification (Not explicitly detailed for potassium salt but a necessary intermediate step for the ester route): The crude bromo acid is typically esterified (e.g., with ethanol and an acid catalyst) to protect the carboxylic acid.

-

Epoxidation and Saponification: The crude bromo acid (or its ester) is dissolved in absolute ethanol and cooled to -20°C. A filtered solution of potassium hydroxide in absolute ethanol is added slowly. The reaction mixture is stirred for several hours, allowing it to warm to 0°C.[3]

-

Isolation and Purification: The precipitated salts (primarily potassium bromide) are removed by filtration. The solvent is partially removed by rotary evaporation, and a second crop of salt is filtered off. The crude potassium glycidate is then purified by recrystallization from a mixture of ethanol and water to yield the final product.[3]

Methodology 3: Biocatalytic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of glycidic acid derivatives, this is often achieved using enzymes, particularly lipases, that selectively hydrolyze one enantiomer of a racemic glycidic ester, leaving the other enantiomer unreacted and thus enriched.

Causality Behind Experimental Choices:

-

Racemic Glycidyl Ester: A readily accessible starting material, often prepared via the Darzens condensation.

-

Lipase: The biocatalyst that exhibits enantioselectivity. The choice of lipase is critical and often requires screening to find an enzyme with high selectivity (E-value) for the desired transformation.

-

Reaction Medium: The reaction can be carried out in an aqueous buffer, an organic solvent, or a biphasic system. The choice of solvent can significantly impact the enzyme's activity and selectivity.

-

pH and Temperature Control: These parameters must be carefully controlled to ensure optimal enzyme performance and stability.

Workflow Diagram:

Caption: Kinetic resolution of a racemic glycidyl ester to obtain the (R)-enantiomer.

PART 3: Characterization and Data Presentation

Accurate characterization of (R)-glycidic acid potassium salt is essential to confirm its identity, purity, and stereochemical integrity.

Table 1: Physicochemical and Spectroscopic Data of (R)-Glycidic Acid Potassium Salt

| Property | Value | Source(s) |

| CAS Number | 82044-23-3 | [7][8] |

| Molecular Formula | C₃H₃KO₃ | [7] |

| Molecular Weight | 126.15 g/mol | [7][8] |

| Appearance | Solid | [9] |

| Purity | Typically >97% | [9] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [9] |

| ¹H NMR (D₂O, 400 MHz) | Data not available in searched literature | |

| ¹³C NMR (D₂O, 100 MHz) | Data not available in searched literature | |

| Optical Rotation | Specific rotation data not found |

Note: While specific experimental NMR spectra for (R)-glycidic acid potassium salt were not found in the searched literature, the expected signals would be consistent with the oxirane and carboxylate functionalities. The chiral purity is typically determined by chiral HPLC analysis of a derivatized form.[9]

Conclusion

(R)-glycidic acid potassium salt is a key chiral intermediate whose accessibility has been largely driven by seminal advances in asymmetric synthesis, most notably the Sharpless-Katsuki asymmetric epoxidation. The synthetic routes outlined in this guide, including the Sharpless approach, the use of chiral pool starting materials like L-serine, and biocatalytic methods, provide a versatile toolbox for chemists in research and industry. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment and reagents. A thorough understanding of the underlying principles of these methods, as detailed in this guide, is crucial for the successful and efficient synthesis of this valuable chiral building block.

References

- The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis. (2025). BenchChem.

- Process for preparing optically active glycidate esters. (1991).

- Petit, Y., & Larchevêque, M. (1998). ETHYL (R)-(+)

- Geerlof, A., van Tol, J. B., Jongejan, J. A., & Duine, J. A. (1994). Factors relevant to the production of (R)-(+)-glycidol (2,3-epoxy-1-propanol) from racemic glycidol by enantioselective oxidation with Acetobacter pasteurianus ATCC 12874. Applied Microbiology and Biotechnology, 41(3), 297–303.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.

- Chemical and Biological Synthesis of Chiral Epoxides. (n.d.). ElectronicsAndBooks.

- Darzens Glycidic Ester Synthesis. (n.d.). Unacademy.

- Arai, S., Suzuki, Y., Tokumaru, K., & Shioiri, T. (2002). Diastereoselective Darzens reactions of α-chloroesters, amides and nitriles with aromatic aldehydes under phase-transfer catalyzed conditions. Tetrahedron Letters, 43(5), 833–836.

- Aggarwal, V. K., Hynd, G., Picoul, W., & Vasse, J. L. (2002). Highly Enantioselective Darzens Reaction of a Camphor-Derived Sulfonium Amide to Give Glycidic Amides and Their Applications in Synthesis. Journal of the American Chemical Society, 124(34), 9964–9965.

- Asano, K., & Matsubara, S. (2018). Catalytic Approaches to Optically Active 1,5-Benzothiazepines.

- Sharpless Epoxid

- Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 6). [Video]. YouTube.

- Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. (2024).

- Industrial Applications of Biocatalytic Hydrolysis (Esters, Amides, Epoxides, Nitriles) and Biocatalytic Dynamic Kinetic Resolution. (2012).

- Process for the preparation of glycidic ester and an aldehyde. (2007).

-

Sharpless epoxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Potassium (2R)-oxirane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Glycidol - Wikipedia [en.wikipedia.org]

- 2. EP0440723B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. Factors relevant to the production of (R)-(+)-glycidol (2,3-epoxy-1-propanol) from racemic glycidol by enantioselective oxidation with Acetobacter pasteurianus ATCC 12874 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. potassiuM oxirane-2-carboxylate(51877-54-4) 1H NMR spectrum [chemicalbook.com]

- 8. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium (R)-oxirane-2-carboxylate | 82044-23-3 [sigmaaldrich.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to Potassium (R)-Oxirane-2-Carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, stands as a highly efficient and economical approach to constructing complex chiral molecules. Among the versatile C3 chiral building blocks, potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, has emerged as a cornerstone synthon for the stereoselective synthesis of a wide array of bioactive molecules.

This technical guide provides a comprehensive overview of the synthetic applications of this compound. We will delve into its fundamental properties, explore the mechanistic principles governing its reactivity, and present detailed protocols for its conversion into key pharmaceutical intermediates. This document is designed to serve as a practical resource for scientists engaged in the design and execution of stereoselective synthetic routes.

Core Properties and Reactivity Profile of this compound

This compound is the potassium salt of (R)-glycidic acid. Its structure features a strained three-membered epoxide ring directly attached to a carboxylate group, a combination that dictates its unique chemical reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃KO₃ | |

| Molecular Weight | 126.15 g/mol | |

| CAS Number | 82044-23-3 | |

| Appearance | Typically a white to off-white solid | |

| Key Functional Groups | Epoxide, Carboxylate |

The primary mode of reaction for this compound is the nucleophilic ring-opening of the epoxide . This process is driven by the relief of ring strain in the three-membered ring. The regioselectivity of this ring-opening is a critical aspect of its synthetic utility.

Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at that center. The presence of the adjacent carboxylate group can influence the regioselectivity of the attack. Under neutral or basic conditions, nucleophilic attack predominantly occurs at the less substituted carbon (C3), which is sterically more accessible.

Caption: Generalized workflow for the nucleophilic ring-opening of this compound.

Synthetic Applications in Pharmaceutical Manufacturing

The true value of this compound lies in its application as a starting material for the synthesis of high-value, enantiomerically pure active pharmaceutical ingredients (APIs).

Synthesis of Chiral β-Amino Alcohols: The Gateway to β-Blockers

Chiral β-amino alcohols are crucial structural motifs in a wide range of pharmaceuticals, most notably the β-blockers used in the treatment of cardiovascular diseases. The synthesis of these compounds from this compound proceeds via a highly regioselective and stereospecific ring-opening reaction with a primary or secondary amine.

A prominent example is the synthesis of (S)-Propranolol, a widely prescribed β-blocker where the (S)-enantiomer is significantly more active than the (R)-enantiomer. While many synthetic routes start with racemic materials followed by resolution, a more elegant approach utilizes a chiral precursor like this compound.

Experimental Protocol: Synthesis of an (S)-Propranolol Precursor

This protocol outlines the synthesis of a key intermediate for (S)-Propranolol.

Step 1: Ring-Opening with Isopropylamine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or a mixture of water and a polar aprotic solvent, add isopropylamine (1.5 - 2.0 eq).

-

Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent and excess amine are removed under reduced pressure.

-

The crude product, a potassium salt of the corresponding β-amino acid, can be purified by recrystallization or used directly in the next step after an acidic workup to protonate the carboxylate.

Step 2: Subsequent Transformations

The resulting chiral β-amino acid can then be converted to (S)-Propranolol through established synthetic transformations, such as reduction of the carboxylic acid to the primary alcohol.

Caption: Synthetic pathway to an (S)-Propranolol precursor.

Access to Chiral β-Hydroxy Esters and Amides

The carboxylate functionality of this compound can be esterified or amidated prior to or after the ring-opening reaction, providing access to a diverse range of chiral β-hydroxy esters and amides. These compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals, including the side chain of the anticancer drug Taxol.

Experimental Protocol: Synthesis of a Chiral β-Hydroxy Ester

Step 1: Esterification of this compound

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add an alkyl halide (e.g., methyl iodide or ethyl bromide) (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) (0.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ester.

Step 2: Nucleophilic Ring-Opening of the Chiral Glycidic Ester

-

Dissolve the synthesized (R)-glycidic ester (1.0 eq) in a suitable solvent.

-

Introduce the desired nucleophile (e.g., an alcohol for ether formation, or a thiol for thioether formation) along with a suitable catalyst if necessary (e.g., a Lewis acid for weaker nucleophiles).

-

Stir the reaction at an appropriate temperature until completion.

-

Purify the resulting chiral β-hydroxy ester by column chromatography.

Strategic Considerations in Synthesis Design

The successful application of this compound in a synthetic route hinges on several key considerations:

-

Choice of Nucleophile: The nature of the nucleophile will determine the resulting functional group at the C3 position. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed.

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the ring-opening.

-

Protection/Deprotection Strategies: In multi-step syntheses, it may be necessary to protect the carboxylate or the newly formed hydroxyl group to avoid undesired side reactions.

Conclusion: A Versatile and Indispensable Chiral Synthon

This compound has solidified its position as a highly valuable and versatile chiral building block in asymmetric synthesis. Its predictable reactivity, coupled with the stereochemical integrity it imparts to the target molecule, makes it an indispensable tool for medicinal chemists and process development scientists. The ability to readily access a diverse array of chiral intermediates, such as β-amino alcohols and β-hydroxy esters, from this single starting material underscores its strategic importance in the efficient and economical production of enantiomerically pure pharmaceuticals. As the demand for chiral drugs continues to grow, the applications of this compound are poised to expand even further, driving innovation in the synthesis of next-generation therapeutics.

References

-

A Kumar; A Joshi; SK Starling, J. Chem. Pharm. Res., 2011, 3(1), 32.

-

Kamal, A., Sandbhor, M., & Shaik, A. A. (2004). Chemoenzymatic synthesis of (S) and (R)-propranolol and sotalol employing one-pot lipase resolution protocol. Bioorganic & medicinal chemistry letters, 14(17), 4581–4583. [Link]

-

Qian, B., Li, H., Zhang, J., & Ma, J. (2010). A new approach to synthesize optically active β-amino-α-hydroxyl acid derivatives via chiral Brønsted acid-Rh2(OAc)4 cocatalyzed three-component reactions of diazo acetates with alcohols and imines is reported. The Journal of Organic Chemistry, 75(21), 7485–7488. [Link]

- Sarabia, F., Vivar-García, C., García-Castro, M., García-Ruiz, C., Martín-Gálvez, F., Sánchez-Ruiz, A., & Chammaa, S. (2012). A highly stereoselective synthesis

A-In-depth Technical Guide on the Nucleophilic Ring-Opening of Potassium (R)-oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium (R)-oxirane-2-carboxylate, a chiral epoxide, is a cornerstone in the synthesis of complex, stereochemically defined molecules, particularly within the pharmaceutical industry.[1] The high ring strain of the three-membered epoxide ring renders it highly susceptible to nucleophilic attack, providing a versatile platform for the introduction of a wide array of functional groups.[2][3][4] This guide offers an in-depth exploration of the mechanistic principles governing the nucleophilic ring-opening of this pivotal synthetic intermediate. We will dissect the key factors influencing regioselectivity and stereochemistry, provide actionable experimental protocols, and present a framework for predicting and controlling reaction outcomes.

The Strategic Importance of Chiral Epoxides in Synthesis

Chiral epoxides are invaluable building blocks in organic synthesis due to their ability to undergo stereospecific ring-opening reactions, yielding bifunctional compounds.[5] The defined stereochemistry of this compound allows for the creation of enantiomerically pure products, a critical requirement for bioactive molecules where stereoisomers can exhibit vastly different pharmacological profiles.[1]

Core Mechanistic Principles of Epoxide Ring-Opening

The reactivity of epoxides is fundamentally driven by the significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[6] The reaction mechanism can be broadly categorized based on the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).

Nucleophilic Attack under Basic or Neutral Conditions (SN2-like Mechanism)

Under basic or neutral conditions, the ring-opening of this compound proceeds via a mechanism analogous to an SN2 reaction.[2][4][6][7]

-

Direct Nucleophilic Attack: A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.[7]

-

Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom.[2][6][8] In the case of this compound, this is the C3 carbon (the methylene carbon). This regioselectivity is governed by steric hindrance, as the carboxylate group at C2 presents a greater steric barrier.[9]

-

Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism.[2][6][10] This is a direct consequence of the backside attack of the nucleophile relative to the C-O bond being broken.[11] The resulting product will have a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[2]

The following diagram illustrates the SN2-like ring-opening of this compound.

Caption: SN2-like nucleophilic attack on this compound.

Nucleophilic Attack under Acidic Conditions (SN1-like Character)

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered, exhibiting characteristics of both SN1 and SN2 pathways.[2][3][4][12]

-

Protonation of the Epoxide Oxygen: The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group).[2][4][13]

-

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom.[2][3][12][13] This is because the protonated epoxide develops a partial positive charge on the carbon atoms, and the more substituted carbon can better stabilize this positive charge.[4] For this compound, this would be the C2 carbon.

-

Stereochemistry: Despite the SN1-like regioselectivity, the reaction still proceeds with inversion of stereochemistry due to the backside attack of the nucleophile.[4][11][13] The attack occurs before a full carbocation can form.[4]

The diagram below depicts the acid-catalyzed ring-opening mechanism.

Caption: Acid-catalyzed ring-opening of this compound.

Factors Influencing Regioselectivity and Stereochemistry

A nuanced understanding of the factors governing the outcome of the ring-opening reaction is paramount for synthetic planning.

| Factor | Influence on Regioselectivity | Influence on Stereochemistry |

| Reaction Conditions | Basic/Neutral: Attack at the less substituted carbon (C3).[2][6] Acidic: Attack at the more substituted carbon (C2).[2][3][12] | Inversion of configuration at the site of attack.[2][6][10] |

| Nature of Nucleophile | Strong Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH4): Favor attack at the less hindered site.[6] Weak Nucleophiles (in acidic media): Attack the more substituted carbon.[2] | Consistently results in inversion of stereochemistry. |

| Solvent | Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, favoring the SN2 pathway. Polar protic solvents can stabilize the developing positive charge in the transition state of the acid-catalyzed reaction. | Generally does not alter the stereochemical outcome of inversion. |

| Catalysts | Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack and often directing the nucleophile to the more substituted carbon.[14] | Does not typically change the inversion of stereochemistry. |

Intramolecular Ring-Opening and Baldwin's Rules

In substrates containing a tethered nucleophile, intramolecular ring-opening can occur. The feasibility and regioselectivity of these reactions can often be predicted by Baldwin's Rules.[15][16][17][18] These rules are based on the stereoelectronic requirements for orbital overlap in the transition state.

-

Exo vs. Endo Cyclization: The rules differentiate between exo closures, where the bond being broken is outside the newly formed ring, and endo closures, where it is inside.

-

Tet, Trig, and Dig Systems: The rules also consider the hybridization of the electrophilic carbon being attacked (sp3 - tet, sp2 - trig, sp - dig).

For the intramolecular ring-opening of a derivative of this compound, where a nucleophile is tethered to the carboxylate group, the cyclization would be classified based on the ring size and the mode of attack. For instance, a 5-membered ring closure via attack at C3 would be a "5-exo-tet" cyclization, which is favored according to Baldwin's rules.[19] Conversely, a 6-membered ring closure via attack at C2 would be a "6-endo-tet" cyclization, which is generally disfavored.[19]

Caption: Application of Baldwin's Rules to intramolecular ring-opening.

Experimental Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile

This protocol provides a representative example of the nucleophilic ring-opening of this compound under basic conditions.

Objective: To synthesize potassium (R)-3-(benzylthio)-2-hydroxypropanoate.

Materials:

-

This compound

-

Benzyl mercaptan

-

Potassium carbonate

-

Methanol

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and potassium carbonate (1.1 eq) in methanol.

-

Nucleophile Addition: To the stirring solution, add benzyl mercaptan (1.05 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract with diethyl ether to remove any unreacted benzyl mercaptan.

-

Acidify the aqueous layer to pH ~3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure potassium (R)-3-(benzylthio)-2-hydroxypropanoate.

Caption: Experimental workflow for nucleophilic ring-opening.

Conclusion

The nucleophilic ring-opening of this compound is a powerful and versatile transformation in modern organic synthesis. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity and stereochemistry, is essential for its effective application in the development of complex chiral molecules. By carefully selecting the reaction conditions, nucleophile, and solvent, chemists can precisely control the outcome of this reaction to achieve their desired synthetic targets.

References

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science, 242, 116746. [Link]

-

Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

-

Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Epoxide reactions. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening [Video]. YouTube. [Link]

-

Takahashi, K., & Ogata, M. (1987). Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry, 52(9), 1877–1880. [Link]

-

Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. ResearchGate. Retrieved from [Link]

-

Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Raut, B. (2022, April 26). Baldwin's Rules For Ring Closure. Chemistry Notes. Retrieved from [Link]

-

Baldwin's rules. (n.d.). chemeurope.com. Retrieved from [Link]

-

Baldwin's Rules for Ring Closure Reactions. (n.d.). Scribd. Retrieved from [Link]

-

Epoxide Reactions. (n.d.). BYJU'S. Retrieved from [Link]

-

Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

-

Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. (2021, June 3). Journal of the American Chemical Society. Retrieved from [Link]

-

Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Baldwin's rules. (n.d.). In Wikipedia. Retrieved from [Link]

-

Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). (n.d.). OrgoSolver. Retrieved from [Link]

-

SN2 type reactions of Epoxides. (n.d.). University of Calgary. Retrieved from [Link]

-

Chemical and Biological Synthesis of Chiral Epoxides. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved from [Link]

-

Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Epoxide synthesis by ring closure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. (n.d.). Khan Academy. Retrieved from [Link]

-

Potassium (2R)-oxirane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Khan Academy [khanacademy.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Baldwin's_rules [chemeurope.com]

- 17. scribd.com [scribd.com]

- 18. Baldwin's rules - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Decomposition of Potassium (R)-oxirane-2-carboxylate

This guide provides a comprehensive technical overview of the stability and decomposition of potassium (R)-oxirane-2-carboxylate, a chiral building block of significant interest in pharmaceutical synthesis. Drawing upon fundamental principles of organic chemistry and established methodologies in drug development, this document offers insights into the molecule's intrinsic stability, potential degradation pathways, and robust analytical strategies for its assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the handling, analysis, and application of this important chiral intermediate.

Introduction to this compound: A Chiral Epoxide of Pharmaceutical Importance

This compound, the potassium salt of (R)-glycidic acid, is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure features a strained three-membered epoxide ring and a carboxylate group, both of which contribute to its reactivity and are key to its synthetic utility. The specific (R)-stereochemistry is often crucial for the desired biological activity of the final active pharmaceutical ingredient (API).

The inherent ring strain of the epoxide moiety, approximately 13 kcal/mol, renders it susceptible to nucleophilic attack, a characteristic that is both synthetically useful and a primary concern for the compound's stability.[3] Understanding the factors that influence the stability of this compound is paramount for ensuring its quality, purity, and performance in synthetic processes, as well as for establishing appropriate storage and handling conditions.

Fundamental Chemical Stability: The Interplay of the Epoxide and Carboxylate Moieties

The stability of this compound is governed by the chemical properties of its two key functional groups: the epoxide ring and the carboxylate anion.

The Reactive Nature of the Epoxide Ring

Epoxides are cyclic ethers that are significantly more reactive than their acyclic counterparts due to substantial ring strain.[4] This strain is readily relieved through ring-opening reactions, which can be initiated by either nucleophiles or acids.

-

Under Basic or Neutral Conditions: The epoxide ring can be opened by nucleophiles via an SN2 mechanism. In the case of this compound, which is the salt of a carboxylic acid, the environment is weakly basic. The attack of a nucleophile will preferentially occur at the less substituted carbon of the epoxide (the CH2 group), leading to inversion of stereochemistry at that center.[5]

-

Under Acidic Conditions: The ring-opening of epoxides is catalyzed by acids. The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack.[6] For an unsymmetrical epoxide like (R)-oxirane-2-carboxylic acid (the protonated form of the salt), the nucleophile will preferentially attack the more substituted carbon, as the transition state has some carbocationic character.[7]

The Stability of the Carboxylate Group

The potassium carboxylate is an ionic group that is generally stable. However, under certain conditions, particularly at elevated temperatures, carboxylate salts can undergo decarboxylation, leading to the loss of carbon dioxide.[8][9] The thermal stability of carboxylate salts can be influenced by the nature of the cation and the overall structure of the molecule.[10] For simple carboxylates, this process often requires high temperatures.

Predicted Decomposition Pathways of this compound

Based on the fundamental chemistry of epoxides and carboxylates, several potential degradation pathways for this compound can be postulated. These pathways are critical to understand for the development of stability-indicating analytical methods.

Hydrolytic Decomposition (pH-Dependent)

The most probable degradation pathway in the presence of water is the hydrolysis of the epoxide ring. The outcome of this hydrolysis is highly dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide will be protonated, followed by the attack of a water molecule. This will lead to the formation of (R)-2,3-dihydroxypropanoic acid. The attack will predominantly occur at the more substituted carbon.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion will act as a nucleophile, attacking the less substituted carbon of the epoxide ring to yield the same (R)-2,3-dihydroxypropanoic acid, but through a different regiochemical pathway.[5]

Figure 1: Predicted hydrolytic decomposition pathways of this compound under acidic and basic conditions.

Thermal Decomposition

At elevated temperatures, two primary decomposition pathways are plausible:

-

Decarboxylation: The carboxylate group may be lost as CO2, potentially leading to the formation of ethylene oxide and potassium carbonate. This is a common thermal degradation route for carboxylate salts.[8]

-

Polymerization: The highly reactive epoxide ring can undergo ring-opening polymerization, especially in the presence of initiators (which could be trace impurities). This would result in the formation of oligo- or poly-ether structures.

Figure 2: Potential thermal decomposition pathways for this compound.

Experimental Design for Stability Assessment: A Forced Degradation Study Protocol

To systematically investigate the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is essential.[11] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[12]

Stress Conditions

The following stress conditions are recommended, in accordance with ICH guidelines:[12]

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Epoxide ring-opening |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Epoxide ring-opening |

| Oxidative Stress | 3% H₂O₂ at room temperature | Oxidation of the molecule |

| Thermal Stress | Solid-state heating at 80°C, 100°C, and 120°C | Decarboxylation, Polymerization |

| Photostability | Exposure to light (ICH Q1B) in solution and solid state | Photolytic degradation |

Analytical Methodology: Stability-Indicating Chiral HPLC Method

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products and any stereoisomeric impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]

Key Considerations for Method Development:

-

Chiral Stationary Phase: A chiral column is mandatory to separate the (R)-enantiomer from the potentially formed (S)-enantiomer and any diastereomeric degradation products.

-

Detector: A UV detector is suitable for detection, as the carboxylate group provides a chromophore. For structure elucidation of unknown degradation products, mass spectrometry (LC-MS) is invaluable.[14]

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Step-by-Step Experimental Workflow for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state thermal stress, use the neat compound.

-

Stress Application: Subject the samples to the stress conditions outlined in the table above for various time points.

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and neutralize it (if under acidic or basic conditions) to halt the degradation process.

-

Analysis: Analyze the stressed samples using the validated stability-indicating chiral HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using techniques such as LC-MS/MS and NMR.

Figure 3: Experimental workflow for a forced degradation study of this compound.

Recommended Storage and Handling

Based on the predicted instability towards hydrolysis and heat, the following storage and handling recommendations are proposed:

-

Storage: Store in a cool, dry place, protected from light and moisture. Inert atmosphere storage is recommended to prevent hydrolysis from atmospheric moisture.

-

Handling: Avoid exposure to acidic or basic conditions. Use in well-ventilated areas.

Conclusion

This compound is a reactive chiral molecule whose stability is primarily dictated by its strained epoxide ring. The principal degradation pathway is expected to be pH-dependent hydrolysis of the epoxide, leading to the formation of (R)-2,3-dihydroxypropanoic acid. Thermal degradation through decarboxylation and polymerization are also potential concerns. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies and monitored by a validated, stability-indicating chiral HPLC method, is essential for ensuring the quality and successful application of this important pharmaceutical intermediate.

References

-

Thermochemical Studies of Epoxides and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

Thermal decomposition of the calcium salts of several carboxylic acids. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved January 18, 2026, from [Link]

-

Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Epoxide. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 18, 2026, from [Link]

-

Potassium (2R)-oxirane-2-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Glycidic acid ester and process of preparation. (n.d.). Google Patents.

-

Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES. Retrieved January 18, 2026, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved January 18, 2026, from [Link]

-

Potassium oxirane-2-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]

- Thermal salt splitting of ammonium carboxylates. (n.d.). Google Patents.

-

Potassium oxirane-2-carboxylate, 250 mg. (n.d.). Carl ROTH. Retrieved January 18, 2026, from [Link]

-

Decarboxylation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Western Kentucky University. Retrieved January 18, 2026, from [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. (2021, March 3). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved January 18, 2026, from [Link]

-

13.6 Ring Opening of Epoxides. (2021, January 30). YouTube. Retrieved January 18, 2026, from [Link]

-

Oxiranecarboxylic acid, ethyl ester, (R). (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

BMK Glycidic Acid Sodium. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 18, 2026, from [Link]

Sources

- 1. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium oxirane-2-carboxylate | C3H3KO3 | CID 23708733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Decarboxylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chiral-labs.com [chiral-labs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. chromatographyonline.com [chromatographyonline.com]

"potassium (R)-oxirane-2-carboxylate" CAS number 82044-23-3

An In-Depth Technical Guide to Potassium (R)-Oxirane-2-Carboxylate (CAS 82044-23-3): A Cornerstone Chiral Building Block for Asymmetric Synthesis

Executive Summary

This compound, also known as potassium (R)-glycidate, is a pivotal chiral building block in the landscape of modern organic and medicinal chemistry.[1][2] Its significance is anchored in its unique molecular architecture: a strained three-membered epoxide ring fused with a carboxylate group, presenting a specific, non-superimposable three-dimensional arrangement.[3] This stereochemical purity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its specific enantiomeric form.[4] The inherent ring strain of the epoxide makes it a highly versatile electrophile, susceptible to a wide array of regioselective and stereoselective nucleophilic ring-opening reactions.[4] This reactivity allows for the precise installation of complex functionalities, making it an indispensable intermediate in the synthesis of beta-blockers, enzyme inhibitors, and analogs of natural products.[4] This guide offers a comprehensive exploration of this compound, covering its fundamental properties, validated synthetic strategies, core reactivity and mechanisms, and its critical applications in drug discovery and development, providing researchers and scientists with both foundational knowledge and actionable insights.

Part 1: Foundational Chemistry and Physicochemical Properties

The utility of this compound stems from its defined absolute stereochemistry at the C2 position. This specific (R)-configuration is the cornerstone of its role in asymmetric synthesis, enabling the transfer of chirality into more complex target molecules. The molecule combines the high reactivity of an epoxide with the functional handle of a carboxylate, making it a bifunctional synthon of significant value.

Caption: Structure of this compound.

Physicochemical and Identification Properties

A summary of the key identification and handling properties for this compound is provided below. Proper storage is critical to maintain its chemical integrity and purity.

| Property | Value | Reference(s) |

| CAS Number | 82044-23-3 | [1][5][6][7] |

| Molecular Formula | C₃H₃KO₃ | [1][2][7][8] |

| Molecular Weight | 126.15 g/mol | [1][8][9] |

| IUPAC Name | potassium;(2R)-oxirane-2-carboxylate | [8] |

| Synonyms | Potassium (R)-Glycidate | [2][8] |

| SMILES | O=C([C@@H]1OC1)[O-].[K+] | [1][8] |

| Purity (Typical) | ≥95% | [5] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Store at 2-8°C or in freezer (-20°C) under inert gas | [10][11][12] |

| Sensitivity | Moisture sensitive | [11] |

| Parent Acid | (R)-oxirane-2-carboxylic acid (CAS: 115005-76-0) | [8][13] |

Part 2: Synthesis of Enantiopure (R)-Oxirane-2-Carboxylate

The synthesis of enantiomerically pure compounds is dominated by two primary strategies: asymmetric synthesis and kinetic resolution.[3] For a molecule like this compound, these strategies are employed to ensure the highest possible enantiomeric excess (e.e.), which is critical for its subsequent use in pharmaceutical manufacturing. While many routes exist, a common and reliable approach involves the asymmetric epoxidation of a suitable prochiral alkene, followed by hydrolysis.

Synthetic Workflow: Chemo-Enzymatic Approach

Modern synthetic chemistry increasingly turns to chemo-enzymatic methods to improve sustainability and selectivity.[14][15] The following protocol outlines a conceptual workflow for producing the parent (R)-oxirane-2-carboxylic acid, which can then be neutralized to the potassium salt. This approach leverages a lipase-mediated epoxidation, a green and highly selective method.

Caption: Conceptual workflow for the chemo-enzymatic synthesis.

Experimental Protocol: Synthesis via Asymmetric Epoxidation (Conceptual)

This protocol is a representative, generalized procedure. Researchers should consult specific literature for substrate-specific optimizations.

-